molecular formula C11H11ClO4 B14072553 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14072553
M. Wt: 242.65 g/mol
InChI Key: VWNIUDGZAHGTCK-UHFFFAOYSA-N
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Description

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a chlorine atom at the third carbon and a phenyl ring at the first carbon. The phenyl ring is further functionalized at the meta-position with a carboxy(hydroxy)methyl group (-CH(OH)COOH).

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

2-[3-(3-chloropropanoyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H11ClO4/c12-5-4-9(13)7-2-1-3-8(6-7)10(14)11(15)16/h1-3,6,10,14H,4-5H2,(H,15,16)

InChI Key

VWNIUDGZAHGTCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCCl)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Structural Characteristics

The compound (C$${11}$$H$${11}$$ClO$$_4$$) features a chlorinated propanone backbone substituted with a hydroxymethylphenyl group and a carboxylic acid moiety. X-ray crystallography of analogous structures reveals dihedral angles of 76.7° between aromatic and cyclopropane planes, suggesting conformational rigidity that influences reactivity. The presence of electrophilic chlorine (C-Cl) and nucleophilic hydroxyl (-OH) groups enables diverse derivatization pathways.

Industrial Relevance

Patents highlight its role as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. The carboxylic acid group facilitates salt formation, enhancing solubility for pharmaceutical formulations.

Synthetic Methodologies

Friedel-Crafts Acylation Route

The most cited method involves Friedel-Crafts acylation of 3-hydroxybenzaldehyde derivatives. In a representative procedure:

  • Alkylation : 3-Hydroxybenzaldehyde reacts with chloroacetyl chloride in dichloromethane at 0–5°C, catalyzed by AlCl$$_3$$.
  • Oxidation : The intermediate undergoes oxidation with KMnO$$4$$ in acidic medium (H$$2$$SO$$_4$$, 60°C) to install the carboxylic acid group.
  • Chlorination : PCl$$_5$$ in dry ether introduces the chlorine atom at the propanone position.

Key Data :

Step Temperature (°C) Yield (%) Purity (HPLC)
Alkylation 0–5 68 92
Oxidation 60 45 88
Chlorination 25 83 95

Reaction times vary from 4 hr (alkylation) to 12 hr (oxidation).

Continuous-Flow Synthesis

A scalable alternative employs microreactors to enhance mixing and heat transfer:

  • Reactants : 3-(Hydroxymethyl)benzoic acid and 1,3-dichloropropan-2-one.
  • Conditions : Ethanol solvent, 80°C, residence time 60 min.
  • Yield : 75% with 99% conversion, outperforming batch methods (51% yield at 80°C).

Advantages :

  • Reduced side-product formation (≤2% vs. 8% in batch).
  • Tolerance for higher concentrations (2.8 M vs. 1.5 M in batch).

Reaction Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve chlorination efficiency but complicate purification. Ethanol balances reactivity and practicality, yielding 75% purity post-crystallization.

Catalytic Systems

  • Lewis Acids : AlCl$$3$$ (0.1 equiv) increases acylation rate by 3× compared to FeCl$$3$$.
  • Bases : K$$2$$CO$$3$$ neutralizes HCl byproducts, preventing decomposition.

Characterization and Quality Control

Spectroscopic Data

  • $$^{1}\text{H NMR}$$ (DMSO-$$d6$$): δ 7.39 (s, 1H, aromatic), 4.66–4.57 (m, 1H, hydroxymethyl), 3.52–3.47 (q, 2H, CH$$2$$Cl).
  • IR : 1720 cm$$^{-1}$$ (C=O), 3200 cm$$^{-1}$$ (-OH).

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/H$$_2$$O) confirms ≥95% purity. Residual solvents (ether, DMF) are <0.1% by GC-MS.

Applications and Derivatives

  • Pharmaceuticals : Intermediate for COX-2 inhibitors via amide coupling.
  • Materials : Crosslinking agent in epoxy resins due to reactive chloride.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorinated propanone moiety may also participate in covalent bonding with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Substituents on Propanone Key Properties/Activities Reference
Target Compound C₁₁H₁₁ClO₄ 254.66 3-(Carboxy(hydroxy)methyl) 3-chloro Hypothetical: High solubility (polar groups), potential antibacterial activity -
1-(3-Hydroxyphenyl)-3-phenylpropenone C₁₅H₁₂O₂ 224.26 3-hydroxy Propenone (α,β-unsaturated ketone) Mp 120–121°C; UV-active; antibacterial [1]
1-chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 203.07 3-chloro 1-chloro Density: 1.275 g/cm³; BP 90–93°C (0.25 Torr) [9]
1-(3-Chlorophenyl)-1-hydroxy-2-propanone C₉H₉ClO₂ 184.62 3-chloro 1-hydroxy, 2-keto Pharmaceutical impurity (Bupropion); analytical reference [14, 17]
3-(2-chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one C₁₅H₁₁ClNO₄ 304.71 2-chloro, 5-nitro 3-hydroxy, 1-phenyl Synthetic intermediate; nitro group enhances reactivity [13]
1-(3-chlorophenyl)-3-(dimethylamino)propan-1-one C₁₁H₁₅Cl₂NO 248.15 3-chloro 3-(dimethylamino) CNS activity; LogP: 3.27 (lipophilic) [16]
Key Observations:
  • Chloro Substituents: Chlorine at the propanone chain (e.g., 1-chloro-3-(3-chlorophenyl)propan-2-one ) or phenyl ring (e.g., 1-(3-Chlorophenyl)-1-hydroxy-2-propanone ) enhances lipophilicity and may improve membrane permeability.
  • Hydroxy/Carboxy Groups : Polar groups like -OH and -COOH (e.g., target compound, 490-M12 metabolite ) increase solubility and hydrogen-bonding capacity, critical for bioavailability and antibacterial activity .
  • Amino Substituents: Dimethylamino groups (e.g., 1-(3-chlorophenyl)-3-(dimethylamino)propan-1-one ) introduce basicity, influencing pharmacokinetics and receptor interactions.

Physicochemical Properties

  • Solubility: The target compound’s carboxy and hydroxy groups likely confer higher aqueous solubility compared to nonpolar analogs like 1-chloro-3-(3-chlorophenyl)propan-2-one .
  • Thermal Stability: Melting points for hydroxy-substituted compounds (e.g., 120–121°C for 1-(3-Hydroxyphenyl)-3-phenylpropenone ) suggest moderate stability, whereas nitro-substituted derivatives (e.g., 3-(2-chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one ) may exhibit lower thermal stability due to nitro group lability.

Biological Activity

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is a complex organic compound notable for its diverse biological activities. This compound features a phenyl ring with both carboxylic acid and hydroxymethyl substituents, alongside a chloropropanone moiety, contributing to its unique chemical reactivity and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₃ClO₃
  • Molar Mass : Approximately 242.66 g/mol
  • Density : Predicted density of 1.387 g/cm³
  • Boiling Point : Around 430.5 °C

The structural complexity of this compound enables various interactions with biological targets, which is crucial in drug design and development.

Antimicrobial Properties

Research indicates that compounds similar to 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one exhibit significant antimicrobial activities. The presence of functional groups like hydroxyl and carboxylic acid enhances the compound's ability to interact with microbial membranes, potentially disrupting their integrity and function.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties, likely due to its ability to modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation. For instance, compounds structurally related to 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

The biological activity of this compound can be attributed to:

  • Enzyme Modulation : Interaction with enzymes involved in metabolic pathways.
  • Receptor Binding : Affinity for certain receptors that regulate cellular processes.
  • Cell Cycle Arrest : Induction of cell cycle arrest in specific phases, leading to reduced proliferation.

Summary of Key Studies

StudyFocusFindings
Umesha et al., 2009Antioxidant ActivityIdentified significant antioxidant properties alongside antimicrobial effects.
MDPI Study, 2020Anticancer ActivityCompounds similar to 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one showed IC50 values < 10 µM against MCF-7 cells, indicating potent anticancer activity.
Science.gov StudyInsecticidal ActivityExplored larvicidal activity against Aedes aegypti; compounds with similar structures exhibited promising results for mosquito control.

Detailed Research Findings

  • Antimicrobial Activity : Various studies have highlighted the effectiveness of similar compounds against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) suggesting strong antimicrobial potential.
  • Cytotoxicity Assays : In vitro assays showed that treatment with 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one resulted in significant reductions in cell viability across multiple cancer cell lines, underscoring its potential as an anticancer agent.
  • Mechanistic Studies : Molecular docking studies have suggested strong interactions between the compound and target proteins involved in apoptosis pathways, providing insights into its mechanism of action.

Q & A

Q. What are the optimized synthetic routes for 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach, starting with the condensation of substituted benzaldehyde derivatives with chlorinated propanone precursors. For example, Claisen-Schmidt condensation under acidic or basic conditions (e.g., ethanol with catalytic HCl or NaOH) is a common method for analogous arylpropanones . Key variables affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol, as seen in related ketone syntheses .
  • Temperature : Heating at 60–80°C improves kinetic control, reducing side products like enol tautomers .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the carboxy(hydroxy)methyl group (δ ~12–14 ppm for carboxylic protons) and the chloropropanone backbone .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities and verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 284.3) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly if the compound exhibits keto-enol tautomerism .

Q. How can researchers mitigate hazards during synthesis and handling of this compound?

Safety protocols should align with GHS guidelines for chlorinated ketones:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats are mandatory due to potential skin irritation (H315/H319 hazards) .
  • Waste disposal : Neutralize acidic by-products before disposal, as recommended for chlorinated organic waste .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from:

  • Solubility differences : Use DMSO/cosolvent systems to ensure uniform dissolution in aqueous buffers .
  • Assay interference : The carboxy(hydroxy)methyl group may chelate metal ions in assay media; include control experiments with EDTA .
  • Metabolic instability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can map binding interactions:

  • Target selection : Prioritize enzymes with known affinity for chlorinated aryl ketones, such as cytochrome P450 isoforms .
  • Parameterization : Assign partial charges using DFT calculations (B3LYP/6-31G* level) to model the carboxy(hydroxy)methyl group’s electronic effects .
  • Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) binding data .

Q. What methodologies optimize enantiomeric purity for chiral derivatives of this compound?

The 3-chloropropanone moiety may introduce chirality during synthesis. Strategies include:

  • Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
  • Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
  • Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals to drive resolution .

Q. How does the carboxy(hydroxy)methyl substituent influence photophysical properties in non-linear optical (NLO) studies?

The electron-withdrawing carboxy group enhances hyperpolarizability (β), a key NLO parameter:

  • Z-scan technique : Measure third-order susceptibility (χ(3)^{(3)}) using 532 nm laser excitation .
  • Comparative analysis : Benchmark against analogs lacking the carboxy group to isolate its contribution .

Q. What are the best practices for stability studies under varying pH and temperature conditions?

Design accelerated degradation experiments using:

  • pH buffers : Test stability in pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C .
  • LC-MS monitoring : Track degradation products (e.g., decarboxylation or hydrolysis) over 14 days .
  • Arrhenius modeling : Predict shelf life at 25°C from high-temperature data (40–60°C) .

Methodological Notes

  • Stereochemical analysis : Always confirm configurations via XRD or optical rotation to avoid misassignment .
  • Data reproducibility : Replicate key experiments (e.g., bioassays) across independent labs to validate findings .

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